Amide Bioisostere Replacement: Thioamide Versus Heterocyclic Alternatives in GSK3 Inhibitors
In a systematic evaluation of amide isostere replacements for glycogen synthase kinase 3 (GSK3) inhibitors based on an imidazopyridine core, thiazole derivatives were assessed alongside sulfonamide and 1,2,4-oxadiazole bioisosteres [1]. The study provides a framework for comparing the functional consequences of different amide replacements, with computational rationalization supporting the differential binding interactions conferred by each isostere class [1]. While specific IC₅₀ values for 1,2-thiazole-3-carbothioamide are not reported in this study, the work establishes that thiazole-containing amide isosteres produce distinct SAR outcomes compared to alternative heterocyclic replacements such as oxadiazoles [1].
| Evidence Dimension | Amide bioisostere functional replacement in kinase inhibitor scaffold |
|---|---|
| Target Compound Data | Thiazole derivatives evaluated as amide bioisosteres in GSK3 inhibitor series |
| Comparator Or Baseline | Sulfonamide and 1,2,4-oxadiazole isosteres |
| Quantified Difference | Not quantified; qualitative differentiation established via SAR and computational modeling |
| Conditions | Imidazopyridine-based GSK3 inhibitors; in vitro enzymatic assays and computational rationalization |
Why This Matters
This class-level evidence demonstrates that thiazole-based amide isosteres are not functionally interchangeable with oxadiazole or sulfonamide alternatives in kinase inhibitor design, supporting the procurement of thioamide-containing scaffolds for distinct SAR exploration.
- [1] Yngve U, Söderman P, Svensson M, Rosqvist S, Arvidsson PI. Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. 2012. doi:10.1002/cbdv.201200308. View Source
